Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl-
Overview
Description
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- is a complex organic compound that features a tetrazole ring, a phenyl group, and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the tetrazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- typically involves the nucleophilic substitution reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazol-5-thioles . The reaction conditions often include the use of solvents like acetonitrile and moderate temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost-efficiency, yield, and safety, considering the potentially hazardous nature of tetrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: Nucleophilic substitution reactions are common, particularly involving the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including thiols and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential analgesic and anti-inflammatory properties.
Material Science: The compound’s stability and electronic properties make it a candidate for use in advanced materials.
Biological Research: Its ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide
- 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles
Uniqueness
What sets Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinyl- apart is its unique combination of a tetrazole ring with a pyridine ring. This structure provides a distinct set of electronic and steric properties, making it particularly effective in certain biological and material science applications .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-11-5-4-8-15-9-11)10-22-14-17-18-19-20(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGVBVKDOWAEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192672 | |
Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304863-72-7 | |
Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304863-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]-N-3-pyridinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401192672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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